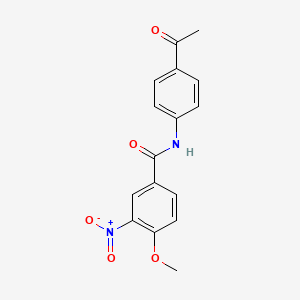

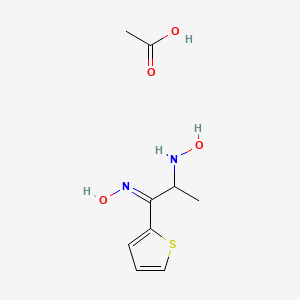

2-(hydroxyamino)-1-(2-thienyl)-1-propanone oxime acetate (salt)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(Hydroxyamino)-1-(2-thienyl)-1-propanone oxime acetate is a chemical compound with potential applications in various fields. However, specific studies on this exact compound are limited. Related research focuses on analog compounds, which provide insights into possible properties and synthesis methods.

Synthesis Analysis

- Synthesis of similar compounds involves reactions with hydroxylamine hydrochloride and sodium acetate. For instance, the synthesis of 2-(alpha-hydroxyamino-alpha-phenylmethyl)-6-phenylmethylenecyclohexanone oxime, a related compound, was achieved by reacting 2,6-bis-(phenylmethylene)cyclohexanone with hydroxylamine hydrochloride and sodium acetate (Dimmock et al., 1992).

Molecular Structure Analysis

- High-resolution proton nuclear magnetic resonance spectroscopy and X-ray analysis are commonly used for structural elucidation. For example, the molecular structure of related oxime compounds was confirmed using these techniques (Dimmock et al., 1992).

Chemical Reactions and Properties

- Related compounds demonstrate selective toxicity toward various groups of tumors, indicating potential biological activity. This was observed in an in vitro screen conducted by the National Cancer Institute on approximately 54 cell lines (Dimmock et al., 1992).

Aplicaciones Científicas De Investigación

Synthesis Applications

- Synthesis of Imidazoles: The acetate of 3-hydroxyamino-2-butanone oxime, a compound structurally related to 2-(hydroxyamino)-1-(2-thienyl)-1-propanone oxime acetate, reacts with arylglyoxals to produce α-aroylnitrones, which cyclize under acid-catalyzed conditions to form 2-aroyl-1-hydroxy-4,5-dimethyl-imidazoles. An X-ray structural analysis of one of the resulting imidazoles has been carried out, showcasing the potential of oxime derivatives in synthesizing heterocyclic compounds (Amitina et al., 2009).

Pharmaceutical Science

- Cytotoxic Evaluation: Similar oxime compounds, specifically 6-arylidene-2-(α-hydroxyamino-α-arylmethyl)cyclohexanone oximes and their analogues, have been synthesized and evaluated for cytotoxicity against murine mammary EMT6 cells and various cancer cell lines in an in vitro screen conducted by the National Cancer Institute. These studies highlight the potential of oxime derivatives in developing therapeutic agents (Dimmock et al., 1992).

Propiedades

IUPAC Name |

acetic acid;(NZ)-N-[2-(hydroxyamino)-1-thiophen-2-ylpropylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.C2H4O2/c1-5(8-10)7(9-11)6-3-2-4-12-6;1-2(3)4/h2-5,8,10-11H,1H3;1H3,(H,3,4)/b9-7-; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTKOLOWBUJMSK-VILQZVERSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NO)C1=CC=CS1)NO.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(/C(=N/O)/C1=CC=CS1)NO.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(difluoromethoxy)benzoyl]piperidine](/img/structure/B5516986.png)

![6-(3,4-dihydroxyphenyl)-8-ethoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5516992.png)

![ethyl {[1-(2-fluorophenyl)-1H-tetrazol-5-yl]thio}acetate](/img/structure/B5516994.png)

![2,2,4,6-tetramethyl-1-[(2-pyrimidinylthio)acetyl]-1,2-dihydroquinoline](/img/structure/B5516999.png)

![2-[3-(4,5-dimethyl-1H-benzimidazol-2-yl)propyl]-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5517009.png)

![2-amino-4-(5-methyl-4-nitro-2-thienyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5517010.png)

![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]isonicotinohydrazide](/img/structure/B5517012.png)

![N'-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4-(1-piperidinylsulfonyl)benzohydrazide](/img/structure/B5517017.png)

![N'-[(5-methyl-2-furyl)methylene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5517031.png)

![2-(2-methylphenoxy)-N-{1-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-2-yl}acetamide](/img/structure/B5517041.png)

![N'-(2-methylbenzylidene)-2-[2-nitro-4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5517046.png)

![5-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B5517056.png)